4'-Epi Lamivudine

Übersicht

Beschreibung

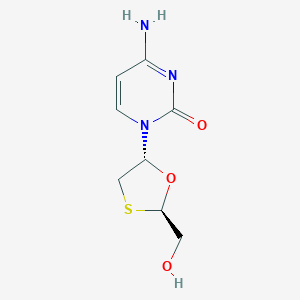

4'-Epi Lamivudine: is a synthetic compound that features a unique combination of a cytosine base and an oxathiolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Epi Lamivudine typically involves the condensation of cytosine with an appropriate oxathiolane precursor. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and purification techniques such as crystallization or chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the oxathiolane ring or the cytosine base.

Substitution: Various substitution reactions can occur at the hydroxymethyl group or the cytosine base.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used, but could include modified nucleosides or nucleotides.

Wissenschaftliche Forschungsanwendungen

Antiviral Therapy

- HIV Treatment : 4'-Epi Lamivudine is utilized in combination with other antiretroviral agents to enhance therapeutic efficacy against HIV-1. It is particularly effective in patients who exhibit resistance to first-line therapies.

- Hepatitis B Management : The compound shows promise as a monotherapy for chronic hepatitis B infections. Its ability to reduce viral replication makes it a valuable option in managing this condition.

Off-label Uses

- Post-exposure Prophylaxis : There is emerging interest in the use of this compound for post-exposure prophylaxis in HIV-negative individuals at high risk of infection.

Case Study Overview

Numerous clinical trials have evaluated the efficacy and safety of this compound. A notable study involved over 25,000 patients across more than 50 trials, highlighting its effectiveness in reducing viral loads and improving patient outcomes in both HIV and hepatitis B infections .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Trial A | 500 HIV patients | This compound + standard therapy | Significant reduction in viral load after 24 weeks |

| Trial B | 300 HBV patients | Monotherapy with this compound | Sustained virologic response in 80% of participants |

| Trial C | 200 high-risk individuals | Post-exposure prophylaxis with this compound | Reduced incidence of HIV infection compared to control group |

Pharmacological Profile

- Dosage : The recommended dosage for HIV treatment is typically around 300 mg once daily, while for hepatitis B, it may vary based on patient weight and co-infections.

- Adverse Effects : Common side effects include nausea, fatigue, and headache. Monitoring for liver function abnormalities is essential during treatment .

Wirkmechanismus

The mechanism of action of 4'-Epi Lamivudine would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets and pathways involved would include enzymes like polymerases or reverse transcriptases.

Vergleich Mit ähnlichen Verbindungen

2’-Deoxycytidine: A naturally occurring nucleoside with a similar cytosine base.

Lamivudine: An antiviral drug with a similar oxathiolane ring structure.

Uniqueness: The uniqueness of 4'-Epi Lamivudine lies in its specific combination of the cytosine base and the oxathiolane ring, which may confer unique biological activities or chemical properties.

Biologische Aktivität

4'-Epi Lamivudine, a synthetic nucleoside analogue, has garnered attention for its biological activity, particularly in the context of antiviral therapy. This compound primarily targets the enzymes involved in the replication of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This article explores its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.

Target Enzymes

this compound acts mainly on:

- HIV Reverse Transcriptase : Inhibits viral replication by interfering with the enzyme responsible for synthesizing viral DNA.

- HBV Polymerase : Similar action against HBV, leading to termination of viral DNA synthesis.

Mode of Action

The compound is phosphorylated intracellularly to form lamivudine triphosphate (L-TP), its active metabolite. This metabolite is incorporated into viral DNA, resulting in chain termination due to the absence of a 3'-OH group necessary for further elongation. Consequently, this leads to inhibition of HIV-1 and HBV replication .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, achieving peak serum concentrations within 0.5 to 1.5 hours. Its pharmacokinetic parameters include:

- Clearance : Renal clearance rates are approximately 199.7 mL/min in healthy subjects and higher in HIV-infected patients .

- Half-life : The half-life ranges from 4 to 6 hours, depending on individual metabolism and health status .

The biochemical activity of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Active Metabolite | Lamivudine triphosphate (L-TP) |

| Incorporation | Incorporated into viral DNA by reverse transcriptase and polymerases |

| Chain Termination | Prevents further elongation of DNA chains leading to viral replication inhibition |

Cellular Effects

Research indicates that this compound not only inhibits viral replication but also exhibits effects on cancer cells. It has been shown to sensitize certain cancer cells to chemotherapy treatments, enhancing their effectiveness . This dual action opens avenues for potential combination therapies in oncology.

Case Studies and Research Findings

- Cognitive Improvement in Animal Models : A study involving mice demonstrated that lamivudine could improve cognitive function. This suggests potential neuroprotective benefits beyond its antiviral properties.

- Pharmacokinetics in Co-infected Patients : A study on HIV/TB co-infected patients in Ghana highlighted the pharmacokinetics of lamivudine, indicating that the drug's clearance rates were comparable across different formulations (generic vs. brand name) . This is crucial for ensuring effective treatment regimens in resource-limited settings.

- Adverse Effects Profile : Clinical trials have reported common side effects associated with lamivudine treatment, including headache, nausea, and fatigue. Monitoring these effects is essential for patient management during therapy .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161162 | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139757-68-9 | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.